molecular formula C11H12N2S B1624624 N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine CAS No. 837376-49-5

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine

Cat. No.: B1624624
CAS No.: 837376-49-5
M. Wt: 204.29 g/mol
InChI Key: ZSTXLHXHAPANSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine
  • 2-Thiophenemethanamine, N-methyl-5-(3-pyridinyl)-
  • 2-[(Methylamino)methyl]-5-pyridin-3-ylthiophene

Uniqueness

This compound is unique due to its specific structural features and chemical properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXLHXHAPANSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462275
Record name N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-49-5
Record name N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 13 (90 mg, 0.48 mmol) was added a solution of methylamine (2.0 M, 1.43 mL, 2.85 mmol) in anhydrous CH3OH, a solution of HCl (4.0 M, 0.24 mL, 0.95 mmol) in anhydrous 1,4-dioxane and sodium cyanoborohydride (30 mg, 0.48 mmol). The flask was purged with argon and stirred under an atmosphere of argon at room temperature for 24 h. The solution was adjusted to pH 2 with conc. HCl and the solvent was removed in vacuo. The residue was dissolved in water and washed with Et2O (3×10 mL). The aqueous fraction was adjusted to pH 10 with NaOH(aq) (10 N), extracted with Et2O (3×20 mL), dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.13) to afford the title compound 40 (39 mg, 40% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.84 (m, 1H), 8.49 (m, 1H), 7.82 (m, 1H), 7.28 (m, 1H), 7.21 (d, J=3.6 Hz, 1H), 6.93 (d, J=3.5 Hz, 1H), 3.96 (s, 2H)2.31 (s, 3H); LRMS (ESI) m/z calcd for C11H13N2S [M+H]+ 205. found 205; m/z calcd for C10H8NS [M−NH(CH3)]+ 174. found 174; HRMS (ESI) m/z calcd for C11H13N2S [M+H]+ 205.0799. found 205.0781; HPLC>95%=4.34 min, 80 (A):20 (B): 0.05 (C); tR=3.60 min, 60 (A):40 (B): 0.07 (C)).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine
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N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine
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Reactant of Route 6
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